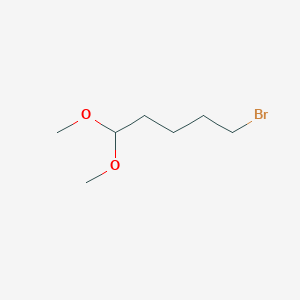
2-(Benzylthio)-5-methylpyridine, AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylthio)-5-methylpyridine, AldrichCPR is an organic compound that belongs to the class of pyridines It features a benzylsulfanyl group attached to the second carbon and a methyl group attached to the fifth carbon of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)-5-methylpyridine, AldrichCPR typically involves the reaction of 2-chloromethyl-5-methylpyridine with benzyl mercaptan in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfanyl group is converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, halides, amines.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanylated pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(Benzylthio)-5-methylpyridine, AldrichCPR has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are leveraged to create new products with desired functionalities.
Mécanisme D'action
The mechanism of action of 2-(Benzylthio)-5-methylpyridine, AldrichCPR involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Benzylsulfanyl-5-bromo-3-methylpyridine: This compound has a similar structure but with a bromine atom at the third position instead of a hydrogen atom.
2-Benzylsulfanyl-5-chloro-3-methylpyridine: Similar to the above, but with a chlorine atom at the third position.
2-Benzylsulfanyl-5-methyl-3-nitropyridine: This compound features a nitro group at the third position.
Uniqueness: 2-(Benzylthio)-5-methylpyridine, AldrichCPR is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylsulfanyl group and the methyl group on the pyridine ring allows for unique reactivity and interactions compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H13NS |
|---|---|
Poids moléculaire |
215.32 g/mol |
Nom IUPAC |
2-benzylsulfanyl-5-methylpyridine |
InChI |
InChI=1S/C13H13NS/c1-11-7-8-13(14-9-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Clé InChI |
ZJZOCLOFPYDPTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)SCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxy-1,7-naphthyridin-2(1H)-one](/img/structure/B8565160.png)

![4-(Methylthio)thieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B8565185.png)








